molecular formula C19H34O B13966528 4'-Heptyl-[1,1'-bicyclohexyl]-4-one

4'-Heptyl-[1,1'-bicyclohexyl]-4-one

Cat. No.: B13966528
M. Wt: 278.5 g/mol
InChI Key: DEYGUJWZTIDMKR-UHFFFAOYSA-N
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Description

4’-Heptyl-[1,1’-bicyclohexyl]-4-one is an organic compound characterized by its unique bicyclic structure This compound is known for its applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Heptyl-[1,1’-bicyclohexyl]-4-one typically involves the reaction of 4’-Heptyl-[1,1’-bicyclohexyl]-4-carboxylic acid with appropriate reagents to form the ketone group. One common method involves the reduction of the carboxylic acid using reagents such as lithium aluminum hydride (LiAlH4) followed by oxidation to form the ketone .

Industrial Production Methods

Industrial production of 4’-Heptyl-[1,1’-bicyclohexyl]-4-one may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process often includes steps like distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4’-Heptyl-[1,1’-bicyclohexyl]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4’-Heptyl-[1,1’-bicyclohexyl]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Heptyl-[1,1’-bicyclohexyl]-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate its mechanism of action and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    4’-Heptyl-[1,1’-bicyclohexyl]-4-ol: This compound is similar in structure but contains an alcohol group instead of a ketone.

    4’-Heptyl-[1,1’-bicyclohexyl]-4-carbonitrile: Another similar compound with a nitrile group.

Uniqueness

4’-Heptyl-[1,1’-bicyclohexyl]-4-one is unique due to its specific ketone functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

4-(4-heptylcyclohexyl)cyclohexan-1-one

InChI

InChI=1S/C19H34O/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h16-18H,2-15H2,1H3

InChI Key

DEYGUJWZTIDMKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)C2CCC(=O)CC2

Origin of Product

United States

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